![molecular formula C8H11FO2 B13570509 6-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570509.png)
6-Fluorospiro[3.3]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluorospiro[3.3]heptane-2-carboxylic acid is a fluorinated organic compound with the molecular formula C8H11FO2 and a molecular weight of 158.17 g/mol . This compound is characterized by a spirocyclic structure, which includes a fluorine atom and a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorospiro[3.3]heptane-2-carboxylic acid typically involves the introduction of a fluorine atom into a spirocyclic framework. One common method is the fluorination of a suitable spirocyclic precursor using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, leading to high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Oxidation of the carboxylic acid group can yield ketones or esters.
Reduction: Reduction can produce primary alcohols or aldehydes.
Substitution: Substitution reactions can introduce various functional groups, such as amines or nitriles.
Aplicaciones Científicas De Investigación
6-Fluorospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 6-Fluorospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. Additionally, the spirocyclic structure can provide rigidity and stability to the molecule, further enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorospiro[3.3]heptane-2-carboxylic acid: Similar in structure but with the fluorine atom at a different position.
6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid: Contains two fluorine atoms, providing different chemical properties.
6-Phenylspiro[3.3]heptane-2-carboxylic acid: Contains a phenyl group instead of a fluorine atom, leading to different reactivity and applications.
Uniqueness
6-Fluorospiro[3.3]heptane-2-carboxylic acid is unique due to its specific fluorine substitution and spirocyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H11FO2 |
|---|---|
Peso molecular |
158.17 g/mol |
Nombre IUPAC |
2-fluorospiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C8H11FO2/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4H2,(H,10,11) |
Clave InChI |
OUBOCMOMOWCRPG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CC(C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
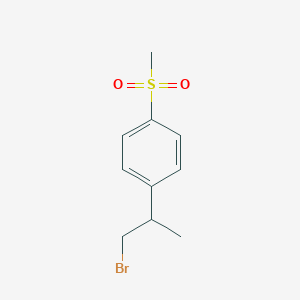
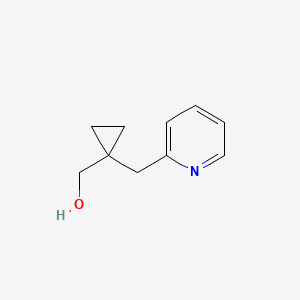
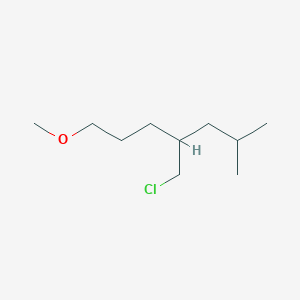
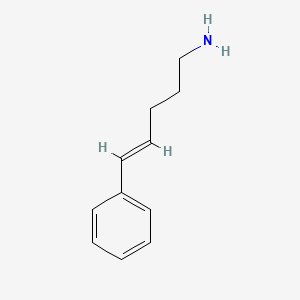
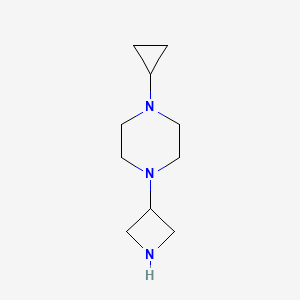

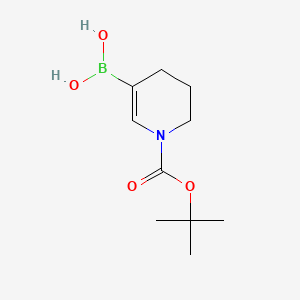

![[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid](/img/structure/B13570496.png)

![3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid](/img/structure/B13570500.png)


